

Preclinical Showdown: A Comparative Guide to ABBV-744 and ABBV-075

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Compound of Interest		
Compound Name:	ABBV-744	
Cat. No.:	B605083	Get Quote

In the landscape of epigenetic modulators, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising therapeutic strategy in oncology. AbbVie has been at the forefront of developing such inhibitors, with two notable compounds, ABBV-075 (Mivebresib) and ABBV-744, garnering significant attention within the research community. ABBV-075 is characterized as a pan-BET inhibitor, targeting both the first (BD1) and second (BD2) bromodomains of BET proteins. In contrast, ABBV-744 represents a next-generation approach as a potent and selective inhibitor of the second bromodomain (BD2).[1] This key mechanistic difference underpins their distinct preclinical profiles, offering researchers a nuanced choice for therapeutic development.

This guide provides a comprehensive comparison of the preclinical data for **ABBV-744** and ABBV-075, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

In Vitro Activity: A Tale of Two Selectivities

The in vitro antiproliferative activity of **ABBV-744** and ABBV-075 has been evaluated across a range of cancer cell lines, with a particular focus on Acute Myeloid Leukemia (AML). The data reveals a broad efficacy for the pan-BET inhibitor ABBV-075, while the BD2-selective inhibitor **ABBV-744** demonstrates a more focused, yet potent, activity in specific cancer types.

Table 1: Comparison of In Vitro Antiproliferative Activity (IC50) in AML Cell Lines



Cell Line	ABBV-075 IC50 (μΜ)	ABBV-744 IC50 (μΜ)	Reference
MV4-11	0.0019	~0.3 (at 100nM treatment)	[2][3]
Kasumi-1	0.0063	Not Reported	[3]
RS4;11	0.0064	Not Reported	[3]
SKM-1	Not Reported	Potent Activity	[2]

Note: Direct, side-by-side IC50 values for all cell lines were not consistently available in the reviewed literature. The provided data is compiled from multiple sources.

The pan-inhibitory nature of ABBV-075 results in broad antiproliferative activity across a wide array of cancer cell lines.[4] In contrast, **ABBV-744**'s significant antiproliferative effects are predominantly observed in AML and androgen receptor (AR)-positive prostate cancer cell lines. [5][6] This suggests that the biological consequences of inhibiting BD1 and BD2 domains may differ across various cancer contexts.

In Vivo Efficacy: Balancing Potency and Tolerability

Preclinical in vivo studies in xenograft models of AML and prostate cancer have demonstrated that **ABBV-744** exhibits comparable or even superior antitumor efficacy to ABBV-075, but with an improved therapeutic index.[2][5] This improved tolerability is a key differentiator for the BD2-selective inhibitor.

Table 2: Comparison of In Vivo Antitumor Efficacy



Cancer Model	Compound	Dosing	Key Findings	Reference
AML Xenografts	ABBV-744	Fractions of its MTD	Comparable tumor growth inhibition to ABBV-075 dosed at its MTD.	[4][7]
AML Xenografts	ABBV-075	At its MTD	Significant tumor growth inhibition.	[4][7]
Prostate Cancer Xenografts	ABBV-744	Fractions of its	Robust antitumor activity.	[8]
Prostate Cancer Xenografts	ABBV-075	Not Specified	Active in prostate cancer models.	[8]
AML Patient- Derived Xenografts (PDX)	ABBV-744	9.4 mg/kg for 21 days	Significantly longer median survival time compared to untreated mice.	[1]
Co-clinical AML PDX models	ABBV-744	≤10 mg/kg	Highly effective in inhibiting blast counts in the spleen.	[6][9]
Co-clinical AML PDX models	ABBV-075	≤0.5 mg/kg	Highly effective in inhibiting blast counts in the spleen.	[6][9]

MTD: Maximum Tolerated Dose

A significant advantage of **ABBV-744** highlighted in preclinical studies is its improved safety profile. Pan-BET inhibitors like ABBV-075 are associated with dose-limiting toxicities such as thrombocytopenia and gastrointestinal issues.[5][10] **ABBV-744**, by selectively targeting BD2, appears to mitigate some of these on-target toxicities, allowing for comparable efficacy at



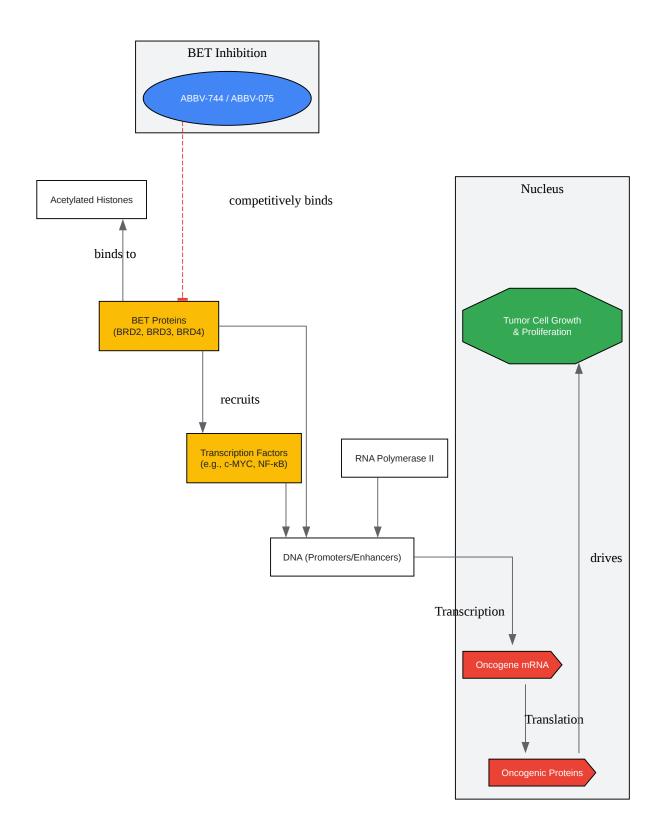
doses well below its MTD.[1][4] This wider therapeutic window is a critical consideration for clinical translation.

Mechanism of Action: Disrupting Oncogenic Transcription

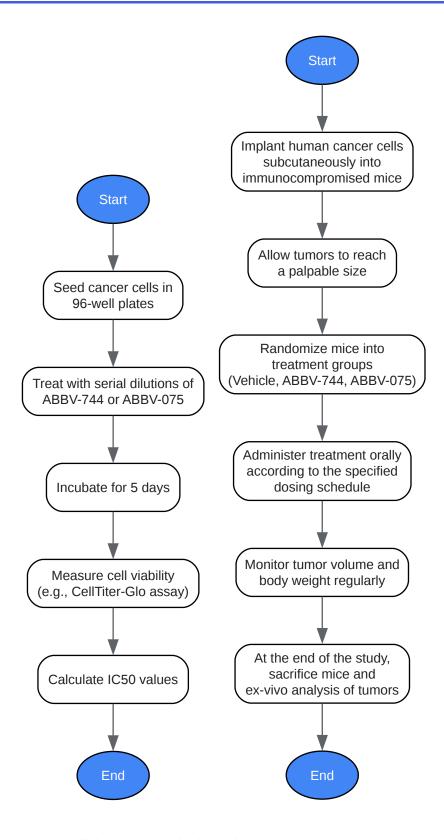
Both **ABBV-744** and ABBV-075 function by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors. [11] This displacement from chromatin leads to the suppression of key oncogenic gene transcription programs.[11] A primary target of BET inhibitors is the MYC oncogene, a critical driver in many cancers.[5]

The signaling pathway below illustrates the general mechanism of action for BET inhibitors.









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